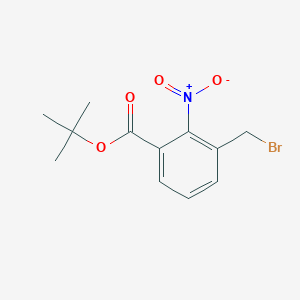![molecular formula C21H25BrN2O B15171056 3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide CAS No. 874888-98-9](/img/structure/B15171056.png)
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3-position of the benzamide core, and a cyclohexylmethyl group attached to the nitrogen atom of the amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond involves the reaction of the brominated benzoyl chloride with 4-{[(cyclohexylmethyl)amino]methyl}aniline under basic conditions to yield the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide
- 3-Bromo-N-(3-chlorophenyl)-N-(4-methylcyclohexyl)benzamide
- 3-Bromo-N-cyclohexyl-N-methylbenzamide
Uniqueness
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the cyclohexylmethyl group. This structural uniqueness can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
874888-98-9 |
|---|---|
Molekularformel |
C21H25BrN2O |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
3-bromo-N-[4-[(cyclohexylmethylamino)methyl]phenyl]benzamide |
InChI |
InChI=1S/C21H25BrN2O/c22-19-8-4-7-18(13-19)21(25)24-20-11-9-17(10-12-20)15-23-14-16-5-2-1-3-6-16/h4,7-13,16,23H,1-3,5-6,14-15H2,(H,24,25) |
InChI-Schlüssel |
HWJRWFJDRAFGLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNCC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)


![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)

![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)


![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)


